5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide, also known as BRD-9424, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Target of Action
Similar compounds have been known to target mitogen-activated protein kinase 10 .
Mode of Action
More research is needed to elucidate the precise interactions and changes caused by this compound .
Biochemical Pathways
Similar compounds have been known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Similar compounds have been known to exhibit a wide range of biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide is its specificity for CK2, which reduces the risk of off-target effects. Additionally, this compound has been found to have good pharmacokinetic properties, making it a promising candidate for further drug development. However, one limitation of this compound is its relatively low potency compared to other CK2 inhibitors.
Orientations Futures
There are several potential future directions for research on 5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide. One area of interest is the development of more potent analogs of this compound. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, research is needed to explore the potential of this compound in combination with other cancer therapies.
Méthodes De Synthèse
5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide is synthesized using a multi-step process that involves the reaction of furan-2-carbaldehyde and furan-3-carbaldehyde with 2-(bromomethyl)-2-methylpropane-1,3-diol and nicotinamide. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c17-13-6-11(7-18-8-13)15(20)19-10-16(21,12-3-5-22-9-12)14-2-1-4-23-14/h1-9,21H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRWRTUPBZPOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.